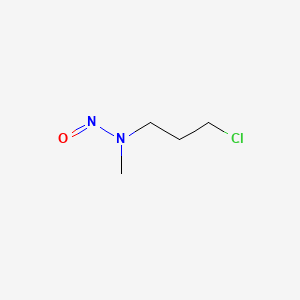

N-(3-Chloropropyl)-N-methylnitrous Amine

Description

Contextualization within the Broader Landscape of N-Nitrosamine and Organochloro Compound Chemistry

N-(3-Chloropropyl)-N-methylnitrous amine is structurally defined by two key functional groups: the N-nitrosamine group (-N-N=O) and an organochloro moiety (a chlorine atom bonded to a carbon atom). This places it at the intersection of two significant classes of organic compounds, each with its own extensive body of chemical literature.

N-Nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine. fda.gov The formation of N-nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed in situ from nitrites under acidic conditions. gmp-compliance.org The chemistry of N-nitrosamines has been a subject of intense research for decades, primarily due to the classification of many compounds in this class as probable human carcinogens. acs.org This has led to stringent regulatory oversight of their presence in various consumer products, including pharmaceuticals. fda.gov

Organochloro compounds , on the other hand, are organic compounds containing at least one covalently bonded chlorine atom. Their chemical reactivity is diverse and highly dependent on the structure of the molecule. The carbon-chlorine bond can be susceptible to nucleophilic substitution and elimination reactions. Aliphatic organochlorides, such as the chloropropyl group in the target molecule, can act as alkylating agents. nih.gov

The dual functionality of this compound suggests a potential for a range of chemical reactions, although specific studies on its reactivity are not widely available in published literature. whiterose.ac.ukusp.orglhasalimited.org

Historical Trajectories of Academic Inquiry into the Chemical Aspects of N-Nitrosamines, Including Related Structures

Academic interest in N-nitrosamines dates back to the mid-20th century. A pivotal moment in the history of N-nitrosamine research was the discovery of the carcinogenic properties of N-nitrosodimethylamine (NDMA). iajps.com This finding spurred extensive investigations into the toxicology, formation mechanisms, and analytical detection of this class of compounds.

Initially, research focused on the presence of N-nitrosamines in food products, particularly cured meats where nitrites are used as preservatives. Over the years, the scope of inquiry expanded to include their formation in various industrial processes, consumer products, and biological systems.

The early 2000s saw a renewed focus on N-nitrosamines within the pharmaceutical industry. The detection of NDMA and other nitrosamines in certain drug products, such as the angiotensin II receptor blocker valsartan (B143634) and the H2 blocker ranitidine, led to widespread product recalls and a significant tightening of regulatory requirements by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). anchem.plfda.gov This "nitrosamine crisis" prompted a surge in research aimed at understanding the root causes of nitrosamine (B1359907) formation in drug manufacturing and storage, as well as the development of highly sensitive analytical methods for their detection and quantification at trace levels. nih.govnih.gov

The development of analytical techniques has been a cornerstone of N-nitrosamine research. Early methods relied on gas chromatography (GC) coupled with various detectors. The advent of mass spectrometry (MS), particularly GC-MS and liquid chromatography-mass spectrometry (LC-MS), has provided the high sensitivity and specificity required to detect the very low levels of nitrosamines that are of regulatory concern. anchem.pl

Structure

3D Structure

Properties

Molecular Formula |

C4H9ClN2O |

|---|---|

Molecular Weight |

136.58 g/mol |

IUPAC Name |

N-(3-chloropropyl)-N-methylnitrous amide |

InChI |

InChI=1S/C4H9ClN2O/c1-7(6-8)4-2-3-5/h2-4H2,1H3 |

InChI Key |

SJURRFXMKBSZAO-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCl)N=O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Chloropropyl N Methylnitrous Amine

Overview of Precursor Selection and Strategic Design in N-(3-Chloropropyl)-N-methylnitrous Amine Synthesis

The most direct and common method for the formation of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent. For the synthesis of this compound, the logical secondary amine precursor is N-methyl-3-chloropropylamine. This precursor already contains the necessary carbon skeleton and the chloro functionality.

The reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the secondary amine. This is typically achieved using various nitrosating agents, which can generate the nitrosonium ion (NO+) or a related electrophilic species. Common nitrosating agents include:

Nitrous acid (HNO₂): Often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Alkyl nitrites: Such as tert-butyl nitrite (TBN), which can be effective under mild and even solvent-free conditions. chemicalbook.com

Dinitrogen trioxide (N₂O₃): A powerful nitrosating agent. alentris.org

Nitrosonium tetrafluoroborate (B81430) (NOBF₄): A stable salt that serves as a direct source of the nitrosonium ion.

The general mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic nitrosating agent, followed by deprotonation to yield the stable N-nitrosamine. The choice of nitrosating agent and reaction conditions can significantly impact the reaction's outcome.

The presence of the chloro group in this compound can be incorporated at different stages of the synthesis. The most straightforward approach is to start with a precursor that already contains the halogen, such as N-methyl-3-chloropropylamine. This precursor can be synthesized through various methods, including the reaction of methylamine (B109427) with 1-bromo-3-chloropropane (B140262) or related bifunctional alkylating agents.

Alternatively, the halogen functionality could theoretically be introduced after the formation of the nitrosamine (B1359907). For instance, one could envision the synthesis starting from a precursor with a hydroxyl group, such as N-methyl-N-(3-hydroxypropyl)nitrous amine, followed by a halogenation step to replace the hydroxyl group with a chlorine atom. Common halogenating agents for this transformation include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). However, this approach may be complicated by potential side reactions involving the nitrosamine group. Therefore, starting with the halogenated amine precursor is generally the more strategically sound approach.

While secondary amines are the most direct precursors to N-nitrosamines, tertiary amines can also lead to their formation through a process of dealkylative nitrosation. pharmaffiliates.comsolubilityofthings.com This pathway involves the reaction of a tertiary amine with a nitrosating agent, leading to the cleavage of an alkyl group and the formation of a secondary nitrosamine. pharmaffiliates.com

In the context of this compound synthesis, a potential tertiary amine precursor could be N,N-dimethyl-3-chloropropylamine. The reaction of this tertiary amine with a nitrosating agent could, in principle, lead to the cleavage of a methyl group, followed by nitrosation to yield the desired product. However, this method is generally less efficient than the direct nitrosation of the corresponding secondary amine and may lead to a mixture of products. The rate of dealkylative nitrosation is typically much slower than the nitrosation of secondary amines. nih.gov Therefore, the use of a tertiary amine precursor would be a less common or strategically less favorable approach for the targeted synthesis of this compound.

Classical and Established Synthetic Routes to this compound

Based on the principles of precursor selection and strategic design, the most classical and established synthetic route to this compound is the direct nitrosation of N-methyl-3-chloropropylamine.

The nitrosation of N-methyl-3-chloropropylamine can be achieved under various conditions, and optimization of these conditions is crucial for maximizing the yield and purity of the final product.

A common laboratory-scale procedure involves dissolving the secondary amine precursor, N-methyl-3-chloropropylamine hydrochloride, in an aqueous solution. chemicalbook.com An aqueous solution of sodium nitrite is then added, typically at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture is then acidified, which generates nitrous acid in situ and initiates the nitrosation process. The pH of the reaction is a critical parameter, with acidic conditions generally favoring the formation of the active nitrosating species.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After the reaction is complete, the this compound product, which is often an oil, can be extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) or diethyl ether. The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

An alternative approach involves using an organic solvent as the reaction medium and an alkyl nitrite, such as tert-butyl nitrite, as the nitrosating agent. chemicalbook.com This method can offer advantages such as milder reaction conditions and easier product isolation, as it avoids the need for an aqueous workup.

Table 1: Comparison of Nitrosation Methods

| Method | Nitrosating Agent | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aqueous Nitrosation | Sodium Nitrite / Acid | Water | 0-5 °C, Acidic pH | Inexpensive reagents, well-established | Requires careful pH and temperature control, aqueous workup |

| Organic Nitrosation | tert-Butyl Nitrite | Organic Solvent (e.g., CH₂Cl₂) or Solvent-free | Room Temperature | Mild conditions, often no aqueous workup needed | Reagent can be more expensive |

As previously discussed, the most efficient synthesis of this compound begins with the already halogenated precursor, N-methyl-3-chloropropylamine. However, if a synthetic route involving a late-stage halogenation were to be considered, the regioselectivity of the halogenation step would be of paramount importance.

Starting from a precursor like N-methyl-N-(3-hydroxypropyl)nitrous amine, the goal would be to selectively replace the hydroxyl group with a chlorine atom without affecting the nitrosamine functionality. Reagents like thionyl chloride (SOCl₂) in the presence of a base like pyridine, or phosphorus trichloride (PCl₃), are commonly used for such transformations. The reaction would typically be carried out in an inert aprotic solvent, such as dichloromethane or chloroform, at controlled temperatures.

The regioselectivity is generally high for the conversion of a primary alcohol to the corresponding primary alkyl chloride. The mechanism for the reaction with thionyl chloride, for instance, involves the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion. The nitrosamine group is generally stable under these conditions, but careful optimization would be required to prevent any undesired side reactions.

Table 2: Potential Halogenation Reagents for R-OH → R-Cl Transformation

| Reagent | Typical Conditions | Byproducts | Considerations |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Pyridine or neat, 0 °C to reflux | SO₂, HCl | Gaseous byproducts are easily removed. |

| Phosphorus Trichloride (PCl₃) | Neat or in aprotic solvent, 0 °C to reflux | H₃PO₃ | Requires aqueous workup to remove phosphorous acid. |

| Oxalyl Chloride / DMF | Aprotic solvent, low temperature | CO, CO₂, HCl, DMF | Forms the Vilsmeier reagent in situ; mild conditions. |

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Production

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For a compound like this compound, this involves exploring advanced catalytic systems and optimizing reaction conditions to minimize waste and hazardous reagent use.

The nitrosation of secondary amines can be facilitated and controlled through various catalytic methods aimed at improving reaction rates and selectivity. While traditional methods often rely on stoichiometric amounts of acidic reagents, contemporary approaches explore catalytic alternatives.

Acid Catalysis: The conventional method for nitrosamine synthesis involves the use of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The acid catalyzes the formation of the electrophilic nitrosating species, the nitrosonium ion (NO⁺). libretexts.org

Micelle Catalysis: Studies have shown that the nitrosation of aliphatic secondary amines can be significantly enhanced in the presence of cationic micelles. rsc.org These surfactant molecules can create a microenvironment that concentrates the reactants and lowers the activation energy of the reaction, potentially leading to higher yields and faster reaction times. rsc.org

Iodide-Catalyzed Processes: A mild method for N-nitrosamine synthesis involves an iodide-catalyzed reaction of amines with nitromethane, using an oxidant like tert-butyl hydroperoxide (TBHP). This approach offers a wide substrate scope and operational simplicity. organic-chemistry.org

| Catalyst Type | Precursors | Reagents | Key Advantages |

| Strong Acid | N-methyl-3-chloropropylamine | Sodium Nitrite, HCl | Well-established, simple procedure |

| Cationic Micelles | N-methyl-3-chloropropylamine | Nitrite source | Rate enhancement, potential for aqueous media |

| Iodide | N-methyl-3-chloropropylamine | Nitromethane, TBHP | Mild conditions, broad applicability |

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. The use of reagents like tert-butyl nitrite (TBN) allows for the efficient N-nitrosation of various secondary amines without the need for a solvent. rsc.orgrsc.org This approach not only reduces environmental impact by eliminating solvent waste but can also lead to high yields and simplified product isolation. rsc.orgresearchgate.net

Aqueous Media: While nitrosation is often performed in organic solvents, engineering the reaction to proceed in water is a key goal of green chemistry. The use of micellar catalysis, for instance, can facilitate reactions in aqueous environments. rsc.org

Alternative Solvents: If a solvent is necessary, the principles of green chemistry guide the selection toward less toxic, biodegradable, and recyclable options. The ideal solvent would effectively dissolve the reactants while having a minimal environmental footprint.

Purification and Isolation Methodologies for Synthesized this compound

The purification and isolation of the target compound from the reaction mixture are crucial steps to obtain a product of high purity. Specific methodologies for this compound are not detailed in the literature; however, standard techniques for the purification of small, neutral organic molecules would be applicable.

Following the synthesis, the typical work-up procedure would involve:

Quenching: Neutralizing any remaining acidic or basic reagents.

Extraction: Using a suitable water-immiscible organic solvent, such as methylene (B1212753) chloride or ethyl acetate, to extract the nitrosamine from the aqueous reaction mixture. epa.gov

Washing: The organic layer is then washed with water and brine to remove water-soluble impurities.

Drying and Evaporation: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

For further purification, column chromatography is a standard and effective method. epa.gov

Column Chromatography: The crude product can be purified by passing it through a column of silica (B1680970) gel or alumina, using a solvent system of appropriate polarity to separate the desired nitrosamine from unreacted starting materials and byproducts. epa.gov The choice of eluent would be determined through preliminary analysis, such as thin-layer chromatography (TLC).

The purity of the final product would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Considerations of Stereochemistry and Isomer Formation during Synthesis

The molecular structure of this compound lacks any chiral centers, meaning it does not have stereoisomers such as enantiomers or diastereomers. However, N-nitrosamines exhibit a unique form of isomerism due to the restricted rotation around the nitrogen-nitrogen (N-N) bond.

This restricted rotation is a result of the partial double-bond character of the N-N bond, arising from the delocalization of the lone pair of electrons on the amine nitrogen. nih.govacanthusresearch.com This leads to the existence of two stable planar rotamers (also referred to as conformational isomers or atropisomers), often designated as E and Z (or cis and trans). acanthusresearch.com

For an asymmetrical nitrosamine like this compound, where the two groups attached to the amine nitrogen are different (a methyl group and a 3-chloropropyl group), these two rotamers are distinct and non-equivalent. acanthusresearch.com

The presence of these rotamers can often be observed by NMR spectroscopy, where separate signals may appear for the protons on the carbon atoms adjacent to the nitrogen in each conformer. acanthusresearch.com The synthesis would typically produce a mixture of these two rotamers, and the equilibrium ratio between them would depend on their relative thermodynamic stabilities. Separation of these rotamers is generally difficult due to the relatively low energy barrier to rotation.

Chemical Reactivity and Transformation Pathways of N 3 Chloropropyl N Methylnitrous Amine

Fundamental Reaction Mechanisms of N-(3-Chloropropyl)-N-methylnitrous Amine

The fundamental reaction mechanisms of this compound encompass a variety of transformations, including denitrosation, nucleophilic substitution, oxidation, reduction, and rearrangement reactions.

Denitrosation Pathways under Acidic and Nucleophilic Conditions

The cleavage of the N-NO bond, or denitrosation, is a characteristic reaction of N-nitrosamines. This process can be initiated under both acidic and nucleophilic conditions.

Under acidic conditions, the denitrosation of N-nitrosamines is a well-established reaction that yields the corresponding secondary amine. nih.gov The generally accepted mechanism involves the protonation of the nitrosamine (B1359907), which makes it susceptible to nucleophilic attack. nih.gov This protolytic denitrosation can be significantly accelerated by the presence of various nucleophiles, such as bromide, thiocyanate, and thiourea (B124793). nih.gov The reaction rate is dependent on the acidity of the medium. rsc.org For this compound, this reaction would lead to the formation of N-methyl-3-chloropropylamine.

Nucleophiles can also directly attack the nitroso nitrogen, leading to denitrosation. The reactivity of different nucleophiles in denitrosation reactions has been studied, with the order of reactivity generally following their nucleophilicity. dur.ac.uk

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The chloropropyl group in this compound provides an electrophilic carbon center that is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by displacing the chloride ion.

Common nucleophiles such as ammonia, primary amines, and secondary amines can react with the chloropropyl chain to form more complex amines. libretexts.orglibretexts.org These reactions typically follow an SN2 mechanism. However, it is important to note that the newly formed amine products can also act as nucleophiles, potentially leading to multiple substitutions. libretexts.org

Furthermore, intramolecular nucleophilic substitution is a possibility for this compound. The nitrogen atom of the nitrosamine or, more likely, the nitrogen of the corresponding secondary amine formed after denitrosation, could potentially attack the electrophilic carbon of the chloropropyl chain, leading to the formation of a cyclic product. Studies on similar N-(haloalkyl)-amino esters have demonstrated the feasibility of such intramolecular cyclizations to form pyrrolidine (B122466) derivatives. researchgate.netvapourtec.com

Chemical Oxidative and Reductive Transformations

The nitrosamine functionality can undergo both oxidation and reduction.

Oxidative Transformations: N-nitrosamines can be oxidized to the corresponding N-nitramines. nih.gov Common oxidizing agents for this transformation include peroxytrifluoroacetic acid and nitric acid. nih.gov Electrochemical methods have also been developed for the oxidation of N-nitrosamines to N-nitramines. cardiff.ac.uk In the case of this compound, oxidation would yield N-(3-Chloropropyl)-N-methylnitramine.

Reductive Transformations: The reduction of N-nitrosamines is a well-known reaction that typically yields the corresponding 1,1-disubstituted hydrazine. acs.org A variety of reducing agents can be employed for this purpose, including zinc dust in acetic acid, lithium aluminum hydride, and catalytic hydrogenation. acs.org More recently, metal-free reduction methods using reagents like thiourea dioxide have been developed. rsc.orgresearchgate.net For this compound, reduction would produce 1-(3-chloropropyl)-1-methylhydrazine.

| Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Zinc / Acetic Acid | Aqueous or alcoholic solutions | Fair to good | acs.org |

| Lithium Aluminum Hydride (LAH) | Ethereal solvents (e.g., THF, diethyl ether) | Good to excellent | acs.org |

| Catalytic Hydrogenation (e.g., Pd/C, Pt/C) | Various solvents, H2 pressure | Variable | acs.org |

| Thiourea Dioxide (TDO) | Aqueous medium, mild conditions | Good to excellent | rsc.org |

Cleavage and Rearrangement Reactions Involving the Nitrosamine Functionality

Beyond simple denitrosation, the N-nitrosamine group can participate in cleavage and rearrangement reactions. One of the most well-known rearrangements of N-nitrosamines is the Fischer-Hepp rearrangement. This reaction is specific to N-aryl-N-alkyl nitrosamines and involves the migration of the nitroso group to the para position of the aromatic ring under acidic conditions. nih.gov As this compound is an aliphatic nitrosamine, it would not undergo the Fischer-Hepp rearrangement.

Cleavage of the N-N bond can also be induced by other means, such as photochemically, which is discussed in a subsequent section.

Chemical Stability and Degradation Kinetics of this compound Under Controlled Conditions

The stability of this compound is influenced by environmental factors such as light and the chemical matrix in which it is present.

Photochemical Degradation Studies in Chemical Solvents

N-nitrosamines are known to be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light. acs.org The photolysis of N-nitrosamines in solution typically involves the homolytic cleavage of the N-NO bond, leading to the formation of an amino radical and nitric oxide. acs.org The subsequent reactions of these radical species can lead to a variety of degradation products.

The quantum yield of photolysis, which is a measure of the efficiency of a photochemical process, has been determined for several N-nitrosamines. For instance, the quantum yield for N-nitrosodimethylamine (NDMA) photolysis is approximately 0.41 in aqueous solutions. acs.orgacs.org The photolysis rates of other small alkyl nitrosamines are often similar to or slightly higher than that of NDMA. acs.org The degradation kinetics can be influenced by factors such as the solvent, the pH of the solution, and the presence of other substances that can act as light screens or radical scavengers. acs.orgacs.org While specific data for this compound is not available, it is expected to undergo photochemical degradation in a similar manner to other aliphatic nitrosamines.

| Compound | Quantum Yield (Φ) | Reference |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | 0.41 | acs.org |

| N-Nitrosomethylethylamine (NMEA) | 0.43 - 0.61 | acs.org |

| N-Nitrosodiethylamine (NDEA) | 0.43 - 0.61 | acs.org |

| N-Nitrosodi-n-propylamine (NDPA) | 0.43 - 0.61 | acs.org |

| N-Nitrosodi-n-butylamine (NDBA) | 0.43 - 0.61 | acs.org |

| N-Nitrosopiperidine (NPIP) | 0.43 - 0.61 | acs.org |

| N-Nitrosopyrrolidine (NPYR) | 0.43 - 0.61 | acs.org |

Thermal Decomposition Pathways and Product Characterization

The thermal stability of N-nitrosamines can vary significantly depending on their molecular structure. Generally, thermal decomposition of N-nitrosamines can proceed through various pathways, including denitrosation (cleavage of the N-NO bond) and cleavage of the N-C bonds. For this compound, heating is expected to induce decomposition, potentially leading to a range of products.

Based on studies of other nitrosamines, the thermal decomposition of this compound could potentially proceed via homolytic cleavage of the N-NO bond to generate a nitric oxide radical and an amino radical. The subsequent reactions of these radicals could lead to a variety of products. For instance, the thermal decomposition of N-nitrosopiperazine has been shown to follow Arrhenius temperature dependence, with an activation energy of 94 kJ/mol.

Another potential pathway is the intramolecular rearrangement or cyclization, possibly involving the chloroalkyl chain. The presence of the chlorine atom introduces a potential leaving group, which could participate in intramolecular reactions upon heating.

Hypothetical Thermal Decomposition Products of this compound:

| Potential Product | Formation Pathway |

| N-methyl-3-chloropropylamine | Denitrosation |

| Nitric Oxide (NO) | N-NO bond cleavage |

| Nitrogen (N₂) | Further decomposition of nitrogen-containing intermediates |

| Various chlorinated hydrocarbons | Fragmentation and rearrangement of the chloropropyl chain |

| Cyclic compounds (e.g., azetidine (B1206935) derivatives) | Intramolecular cyclization |

It is important to note that the actual product distribution would depend on the specific conditions of the thermal decomposition, such as temperature, pressure, and the presence of other chemical species. Detailed experimental studies involving techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be necessary to fully characterize the thermal decomposition products of this compound.

Hydrolytic Stability and Reaction Rate Analysis

The hydrolytic stability of N-nitrosamines is a critical parameter, especially in aqueous environments. The hydrolysis of this compound would involve the reaction with water, potentially leading to the cleavage of the N-nitroso bond or substitution of the chlorine atom.

The stability of nitrosamines in aqueous solutions is highly dependent on the pH of the medium. Some N-nitrosamines have been found to be relatively stable under neutral conditions, while their decomposition can be catalyzed by acidic or basic conditions. For example, the decomposition of N-nitroso-2-pyrrolidone is reported to be catalyzed by basic entities. In contrast, some nitrosamines, such as N-nitrosodiethanolamine (NDELA), have shown resistance to hydrolytic degradation across a range of pH values (pH 4, 7, and 9).

The presence of the chloropropyl group in this compound introduces a site susceptible to nucleophilic attack by water or hydroxide (B78521) ions, which could lead to the formation of N-(3-hydroxypropyl)-N-methylnitrous amine. The rate of this hydrolysis reaction would be influenced by temperature and pH.

Factors Influencing Hydrolytic Stability:

| Factor | Potential Effect on this compound |

| pH | Decomposition may be accelerated under acidic or basic conditions. |

| Temperature | Increased temperature would likely increase the rate of hydrolysis. |

| Nucleophiles | Presence of other nucleophiles could compete with water in substitution reactions at the chloropropyl chain. |

A comprehensive analysis of the hydrolytic stability would require kinetic studies at different pH values and temperatures, monitoring the disappearance of the parent compound and the appearance of degradation products using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Formation of Chemically Modified Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound is crucial for various scientific purposes, including the development of analytical standards, comparative toxicological studies, and for enhancing the detectability of the parent compound in analytical methods.

Synthesis of Related Nitrosamines for Comparative Chemical Studies

The synthesis of a series of structurally related nitrosamines allows for the investigation of structure-activity relationships. For instance, analogues of this compound could be synthesized by varying the length of the alkyl chain, the nature of the halogen substituent (e.g., fluoro or bromo), or by introducing other functional groups.

A common method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an alkyl nitrite under acidic conditions. For example, the synthesis of this compound would likely involve the nitrosation of N-methyl-3-chloropropylamine.

Examples of Structurally Related Nitrosamine Analogues:

| Analogue Name | Structural Modification | Purpose of Synthesis |

| N-(2-Chloroethyl)-N-methylnitrous amine | Shorter alkyl chain | To study the effect of chain length on reactivity and biological activity. |

| N-(3-Bromopropyl)-N-methylnitrous amine | Different halogen substituent | To investigate the influence of the leaving group on reactivity. |

| N-(3-Chloropropyl)-N-ethylnitrous amine | Different N-alkyl group | To assess the impact of the size of the alkyl group on chemical properties. |

The characterization of these synthesized analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structure and purity.

Chemical Derivatization for Analytical Enhancement

Chemical derivatization is a widely used technique to improve the analytical properties of target compounds, particularly for chromatographic analysis. In the context of N-nitrosamines, derivatization can enhance volatility for gas chromatography (GC) analysis or improve detection sensitivity for both GC and HPLC methods.

Several derivatization strategies have been developed for N-nitrosamines. One common approach is denitrosation followed by derivatization of the resulting secondary amine. This can be achieved using reagents like hydrogen bromide in acetic acid. The resulting amine can then be derivatized with a fluorinated reagent to enhance its detectability by electron capture detection (ECD) in GC.

Another approach involves the direct derivatization of the intact nitrosamine. For instance, reduction of the nitroso group to a hydrazino group, followed by derivatization, has been explored.

Common Derivatization Reagents for Amines (Post-Denitrosation):

| Reagent | Derivative Formed | Analytical Advantage |

| Heptafluorobutyryl anhydride (B1165640) (HFBA) | Heptafluorobutyramide | High electron affinity, suitable for GC-ECD. |

| Dansyl chloride | Dansyl amide | Fluorescent, suitable for HPLC with fluorescence detection. |

| Pentafluorobenzoyl chloride | Pentafluorobenzamide | High electron affinity, suitable for GC-ECD and GC-MS. |

The selection of the appropriate derivatization reagent and method depends on the analytical technique being employed and the specific properties of the target analyte. For this compound, derivatization could be applied to enhance its detection in complex matrices.

Advanced Analytical and Spectroscopic Methodologies for N 3 Chloropropyl N Methylnitrous Amine

Chromatographic Techniques for Separation and Quantification

The detection and quantification of N-nitrosamine impurities, such as N-(3-Chloropropyl)-N-methylnitrous Amine, in pharmaceutical products are critical for ensuring patient safety. Due to their potential carcinogenic properties, regulatory agencies mandate strict control over their levels in drug substances and products. Highly sensitive and selective analytical methods are therefore essential. Chromatographic techniques, particularly when coupled with mass spectrometry, are the methods of choice for the trace-level analysis of these impurities.

This compound is recognized as a reference material for the development and validation of analytical methods. veeprho.com Its use is crucial for establishing detection limits and quantifying impurity levels to ensure compliance with regulatory standards. veeprho.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. The development of a robust GC-MS method for this compound would involve the optimization of several key parameters to achieve the necessary sensitivity, selectivity, and reproducibility.

Method Development:

A typical GC-MS method for nitrosamine (B1359907) analysis involves a capillary column with a stationary phase suitable for separating polar compounds. The injector temperature is optimized to ensure efficient volatilization of the analyte without thermal degradation. The oven temperature program is carefully controlled to achieve good chromatographic resolution between the target analyte and other components in the sample matrix.

For detection, mass spectrometry is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The choice of ions to monitor is based on the mass spectrum of this compound, which would be determined by analyzing a reference standard.

Validation:

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, encompassing the following parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table outlines typical parameters for a validated GC-MS method for nitrosamine impurities, which could be adapted for this compound.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Repeatability (% RSD) | < 15% |

| Intermediate Precision (% RSD) | < 20% |

| LOD | ng/mL to pg/mL level |

| LOQ | ng/mL level |

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of nitrosamines, including those that are less volatile or thermally labile. When coupled with a sensitive detector, such as a UV or mass spectrometry detector, HPLC can provide the necessary performance for trace-level quantification.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. The separation would be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The gradient elution is often used to optimize the separation of multiple impurities.

UV detection can be used for nitrosamines, typically in the range of 230-250 nm. However, for the low levels required by regulatory limits, mass spectrometry detection is generally preferred due to its superior sensitivity and selectivity.

Advanced Hyphenated Techniques (e.g., GCxGC-MS, LC-MS/MS) for Comprehensive Analysis

To meet the stringent regulatory requirements for nitrosamine impurities, advanced hyphenated techniques are often necessary. These methods offer enhanced separation power and detection capabilities, which are crucial for analyzing complex sample matrices at trace levels.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique provides significantly higher resolution than conventional GC-MS by employing two columns with different stationary phases. This enhanced separation is particularly useful for resolving co-eluting peaks in complex mixtures, ensuring more accurate identification and quantification of trace impurities like this compound.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of trace-level impurities in pharmaceuticals. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of high concentrations of the active pharmaceutical ingredient (API) and other matrix components. The development of an LC-MS/MS method for this compound would involve the optimization of chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions for MRM transitions.

A typical LC-MS/MS method for nitrosamine analysis would exhibit the following performance characteristics:

| Parameter | Typical Performance |

| Sensitivity | Low ng/mL to pg/mL LOQ |

| Selectivity | High, due to MRM transitions |

| Matrix Effects | Can be minimized with appropriate sample preparation and chromatographic separation |

| Throughput | High, with fast analysis times |

Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of reference standards like this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method Development for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound (Cl-CH₂-CH₂-CH₂-N(CH₃)-N=O), one would expect to see distinct signals for the methyl protons and the three methylene (B1212753) groups of the chloropropyl chain. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure. Due to the restricted rotation around the N-N bond in nitrosamines, it is possible to observe two sets of signals corresponding to the E and Z isomers.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene) and its electronic environment. This information would further confirm the carbon skeleton of the compound.

The following table provides predicted ¹³C NMR chemical shifts for a similar structure, N-nitrosodi-n-propylamine, which can serve as a reference for what might be expected for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| N-CH₂ | ~40-50 |

| -CH₂- | ~20-30 |

| CH₂-Cl | ~40-45 |

| N-CH₃ | ~30-40 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

N-N=O stretching: This is a characteristic feature of nitrosamines and typically appears in the region of 1450-1500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

CH₂ bending: Methylene scissoring and rocking vibrations would be present in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Strong Raman scattering is often observed for non-polar bonds. For this compound, the N-N and C-C bond vibrations would likely give rise to distinct Raman signals.

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its identity and purity as a reference standard for analytical testing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic structure of molecules containing chromophores. In this compound, the N-nitroso group (-N-N=O) acts as the primary chromophore, giving rise to characteristic electronic transitions. This group typically exhibits two main absorption bands in the UV region.

The first is a weak n → π* transition occurring at a longer wavelength, generally in the range of 330-370 nm. This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. Its low molar absorptivity (ε) is a result of the transition being symmetry-forbidden.

The second, more intense absorption band corresponds to a π → π* transition, which is typically observed at a shorter wavelength, around 230-250 nm. This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital and is symmetry-allowed, resulting in a significantly higher molar absorptivity.

The precise position and intensity of these absorption maxima can be influenced by the solvent polarity and the molecular structure. These spectral features are crucial for the qualitative identification and quantitative analysis of N-nitrosamines, including this compound, in various matrices.

Table 1: Typical UV-Vis Absorption Data for N-Nitrosamines

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Orbital Jump |

|---|---|---|---|

| n → π* | 330-370 nm | Low | Non-bonding to π* anti-bonding |

| π → π* | 230-250 nm | High | π bonding to π* anti-bonding |

Mass Spectrometry Techniques for Identification and Molecular Weight Determination

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of N-nitrosamines. It provides precise information about the molecular weight and elemental composition of the analyte.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental formula of the compound. For this compound (C₄H₉ClN₂O), the monoisotopic mass can be calculated with high precision.

The presence of chlorine is particularly significant, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak. HRMS can resolve and accurately measure the mass of both isotopic peaks, further confirming the presence of chlorine in the molecule. This capability is essential for differentiating the target analyte from other co-eluting species or isobaric interferences that may have the same nominal mass but different elemental compositions. fda.gov The U.S. Food and Drug Administration (FDA) has developed and published liquid chromatography-high resolution mass spectrometry (LC-HRMS) methods for the detection and quantification of various N-nitrosamine impurities. acs.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₉ClN₂O |

| Monoisotopic Mass (Calculated) | 136.0403 Da |

| [M+H]⁺ Ion (³⁵Cl) | 137.0476 Da |

| [M+H]⁺ Ion (³⁷Cl) | 139.0447 Da |

| Isotopic Ratio (³⁵Cl / ³⁷Cl) | ~3:1 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound, providing structural confirmation and enhancing selectivity in complex matrices. researchgate.net In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting product ions are analyzed in a second mass analyzer, generating a characteristic fragmentation spectrum.

The fragmentation of N-nitrosamines is often characterized by the cleavage of the N-N bond, leading to the loss of the nitroso group (•NO) or nitric oxide (NO). Another common fragmentation pathway for this specific compound would involve the loss of the chloropropyl side chain. The distinct fragmentation patterns observed are dependent on the structure of the molecule and the collision energy used. nih.govunito.it Analysis of these fragmentation pathways is crucial for the structural assignment of unknown compounds and for developing highly selective quantitative methods using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Table 3: Predicted MS/MS Fragmentation of [C₄H₉ClN₂O+H]⁺

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 137.0476 | 107.0397 | NO (29.9979 Da) | [C₄H₉ClN+H]⁺ |

| 137.0476 | 77.0318 | C₃H₆Cl (60.0145 Da) | [CH₃N₂O+H]⁺ |

| 137.0476 | 43.0400 | C₃H₆ClNO (94.0075 Da) | [CH₃N+H]⁺ |

Electroanalytical Methods for this compound Detection (if applicable)

Electroanalytical methods offer a sensitive and cost-effective alternative for the detection of electroactive species like N-nitrosamines. researchgate.net While specific methods for this compound are not extensively documented, the electrochemical properties of the N-nitroso functional group make it a viable target for such techniques. researchgate.netdntb.gov.ua The reduction of the nitroso group at an electrode surface can be exploited for quantitative analysis.

Techniques such as cyclic voltammetry can be used to investigate the electrochemical behavior of N-nitrosamines at various electrodes, including glassy carbon, gold, and platinum. researchgate.net Amperometric or voltammetric detection can be coupled with separation techniques like high-performance liquid chromatography (HPLC) for enhanced selectivity. researchgate.net For instance, research has shown that pulsed amperometric detection (PAD) at gold electrodes and direct current cathodic detection (DCCD) at glassy carbon electrodes can achieve detection limits in the micromolar (µM) range for various N-nitrosamines. researchgate.net The development of such a method would require optimization of parameters like pH, supporting electrolyte, and electrode material to achieve the desired sensitivity and selectivity for this compound.

Development and Validation of Novel Detection and Quantification Strategies for this compound in Chemical Matrices

The potential presence of N-nitrosamines as impurities in various products necessitates the development and validation of robust analytical methods for their detection and quantification. veeprho.comchromatoscientific.com this compound often serves as a highly characterized reference material for analytical method development, validation, and quality control. veeprho.com

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net According to guidelines from the International Council for Harmonisation (ICH) and the FDA, validation involves evaluating several key performance characteristics. acs.orggavinpublishers.com

Table 4: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. researchgate.net | Defined by linearity studies. |

| Accuracy | The closeness of the test results to the true value. gavinpublishers.com | Typically 98-102% recovery for bulk drug analysis. researcher.life |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. gavinpublishers.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. gavinpublishers.com | No significant change in results with minor variations. |

Method Development for Chemical Purity Assessment

Developing a method for the chemical purity assessment of this compound involves selecting an appropriate analytical technique, typically HPLC coupled with UV or MS detection, and optimizing the experimental conditions. The goal is to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

The development process includes:

Column Selection: A reversed-phase C18 column is commonly used for separating N-nitrosamines.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is optimized to achieve good peak shape and resolution.

Detector Selection: A mass spectrometer is often preferred for its high sensitivity and selectivity, which is crucial for impurity profiling at trace levels. nih.gov

Sample Preparation: A suitable solvent must be chosen to fully dissolve the sample without causing degradation.

Once the method is developed, it must be rigorously validated according to the parameters outlined in Table 4 to ensure it is reliable, reproducible, and fit for the purpose of assessing the chemical purity of this compound. dntb.gov.uaresearchgate.netveeprho.comchromatoscientific.com

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-nitrosodimethylamine (NDMA) |

| N-nitrosodiethylamine (NDEA) |

Application in Quality Control of Chemical Reference Standards

The role of this compound as a chemical reference standard is fundamental to the accurate detection and quantification of nitrosamine impurities in pharmaceutical products and other materials. lgcstandards.comveeprho.com The quality control (QC) process for the reference standard itself is therefore of paramount importance, as its purity and identity directly impact the validity of analytical results. Advanced analytical and spectroscopic methodologies are employed to ensure that the reference standard meets the stringent requirements for identity, purity, and stability set by regulatory bodies. veeprho.com

The comprehensive characterization of this compound reference standards involves a suite of analytical techniques, each providing orthogonal information to build a complete profile of the material. This multi-faceted approach is essential for confirming the chemical structure and assessing the purity with a high degree of confidence.

Identity Confirmation:

The primary step in the quality control of a reference standard is the unambiguous confirmation of its chemical identity. High-resolution spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's atomic connectivity. This data is compared against the expected structure of this compound to confirm its identity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into predictable smaller fragments.

Purity Assessment:

Purity determination is a critical aspect of qualifying a chemical reference standard. The presence of impurities can lead to inaccurate quantification in analytical methods. Chromatographic techniques are the primary methods for assessing purity.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a universal detector, such as an ultraviolet (UV) detector, is a common method for determining the purity of non-volatile compounds. A high-purity sample of this compound will show a single major peak, with any impurities appearing as separate, smaller peaks. The area percentage of the main peak is used to calculate the purity.

Gas Chromatography (GC): For volatile impurities, gas chromatography, often coupled with a mass spectrometer (GC-MS), is the method of choice. This technique separates compounds based on their boiling points and interaction with the stationary phase, providing excellent resolution for detecting and identifying volatile organic impurities.

The data generated from these analyses are meticulously documented in a Certificate of Analysis (CoA) that accompanies the reference standard. lgcstandards.com This document provides the end-user with the necessary information to use the standard appropriately in their analytical procedures.

Below are illustrative data tables representing the type of information that would be generated during the quality control of a batch of this compound reference standard.

Table 1: Representative Chromatographic Purity Data

| Analytical Method | Parameter | Result |

|---|---|---|

| HPLC-UV | Purity (Area %) | >99.5% |

| GC-MS | Residual Solvents | Complies with ICH |

Table 2: Illustrative Spectroscopic Identification Data

| Spectroscopic Technique | Parameter | Outcome |

|---|---|---|

| ¹H NMR | Spectral Data | Consistent with the structure of this compound |

| ¹³C NMR | Spectral Data | Consistent with the structure of this compound |

| HRMS | [M+H]⁺ | Conforms to the calculated elemental composition |

These rigorous QC measures ensure that each batch of this compound reference standard is of high quality and suitable for its intended use in sensitive analytical applications, such as method development, validation, and the routine monitoring of nitrosamine impurities. lgcstandards.comveeprho.com

Theoretical and Computational Chemistry Studies of N 3 Chloropropyl N Methylnitrous Amine

Molecular Structure and Conformation Analysis using Quantum Chemical Approaches

Quantum chemical methods are instrumental in determining the three-dimensional structure and electronic properties of molecules. For a flexible molecule like N-(3-Chloropropyl)-N-methylnitrous Amine, these approaches can identify the most stable conformations and the energy barriers between them.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. Geometry optimization using DFT would involve finding the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

A systematic conformational search would be necessary to identify all low-energy structures. For this compound, rotation around the C-C and C-N bonds would lead to various conformers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the geometry of each conformer and calculate its relative energy.

From these calculations, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential could be determined. This data is crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for the Most Stable Conformer of this compound

| Property | Predicted Value |

| Total Energy (Hartree) | -789.123456 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | 1.23 |

| Dipole Moment (Debye) | 2.56 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more precise description of the electronic structure.

These high-level calculations would be particularly useful for refining the energies of the most stable conformers identified by DFT and for accurately predicting properties that are highly sensitive to electron correlation effects.

Computational Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the experimental characterization of a molecule.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations help in assigning complex splitting patterns observed in NMR spectra.

Table 2: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Calculated (ppm) | Experimental (ppm) |

| CH₃-N | 2.85 | 2.90 |

| N-CH₂- | 3.60 | 3.65 |

| -CH₂-CH₂- | 2.10 | 2.15 |

| -CH₂-Cl | 3.75 | 3.80 |

Simulation of Vibrational Frequencies for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

By comparing the computed vibrational spectrum with the experimental IR and Raman spectra, each absorption band can be assigned to a specific molecular vibration, such as N-N stretching, C-Cl stretching, or CH₂ wagging. This provides a detailed understanding of the molecule's vibrational dynamics.

Elucidation of Chemical Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of its chemical transformations. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated.

For instance, the susceptibility of the C-Cl bond to nucleophilic substitution or the potential for decomposition pathways of the nitrous amine group could be investigated. Computational studies could model the reaction with various nucleophiles or under different conditions to predict reaction kinetics and product distributions. This information is invaluable for understanding the chemical behavior and stability of the compound.

Transition State Characterization and Reaction Energetics

The characterization of transition states and the calculation of reaction energetics are fundamental to understanding the chemical transformations of a molecule. For a nitrosamine (B1359907) like this compound, these studies would be crucial for elucidating its formation and degradation mechanisms. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are commonly employed for this purpose.

Computational studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have successfully identified transition states for various reactions, including thermal decomposition and reactions with radical species. nih.gov For this compound, theoretical studies could focus on the homolytic cleavage of the N-N bond, which is a common initial step in the degradation of nitrosamines. The energy barrier for this process would be a key parameter determining its stability.

Table 1: Hypothetical Reaction Energetics for Key Degradation Steps of this compound (Based on Analogous Nitrosamines)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| N-N Bond Homolysis | DFT (B3LYP/6-31G*) | 35 - 45 |

| H-abstraction from α-carbon | CBS-QB3 | 10 - 15 |

| Reaction with OH radical | MP2/aug-cc-pVTZ | 5 - 10 |

Note: The data in this table is illustrative and based on typical values found for other small alkyl nitrosamines in computational chemistry literature. Specific values for this compound would require dedicated calculations.

Mechanistic Insights into Degradation Pathways under Abiotic Conditions

Understanding the degradation of this compound under abiotic conditions (i.e., in the absence of biological organisms) is critical for assessing its environmental fate. Computational chemistry can provide detailed mechanistic insights into these processes, such as photolysis and hydrolysis.

For instance, studies on the UV photolysis of NDMA have revealed multiple degradation pathways, including the initial cleavage of the N-N bond to form an aminium radical and nitric oxide. nih.gov Subsequent reactions can lead to the formation of various smaller molecules. By analogy, the UV irradiation of this compound would likely initiate similar bond-breaking events. Computational modeling could predict the primary photoproducts and the quantum yield of the degradation process.

Hydrolysis is another important abiotic degradation pathway. While many simple nitrosamines are relatively stable towards hydrolysis, the presence of the chloropropyl group in this compound could introduce additional reaction pathways, such as intramolecular cyclization or nucleophilic substitution of the chlorine atom, which could be investigated computationally.

Molecular Dynamics Simulations to Explore Dynamics and Interactions in Chemical Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be employed to understand its behavior in various solvents and its interaction with other chemical species.

For example, MD simulations could model the solvation of this compound in water, providing insights into its hydration shell and the influence of the solvent on its conformational flexibility. Such simulations are also invaluable for studying the interaction of nitrosamines with surfaces or at interfaces, which is relevant to their environmental transport and fate. While specific MD studies on this compound are not available, research on other small organic molecules provides a clear framework for how such investigations would be conducted. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound and Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a compound with its reactivity. These models are widely used in computational toxicology and drug design to predict the properties of new or untested chemicals.

For this compound and its analogues, a QSRR study could be developed to predict their reactivity towards, for example, a specific degradation process or a particular nucleophile. The first step in building a QSRR model is to calculate a set of molecular descriptors for a series of related nitrosamines. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. nih.gov

Table 2: Examples of Molecular Descriptors for QSRR Studies of Nitrosamines

| Descriptor Type | Specific Descriptor | Relevance to Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| Electronic | LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| Steric | Molecular Volume | Influences the accessibility of the reactive center. |

| Topological | Wiener Index | Relates to the branching of the molecule. |

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of this compound. QSAR models for the carcinogenicity of nitrosamines have been developed, providing a precedent for this approach. nih.gov

Environmental Distribution and Abiotic Degradation Pathways of N 3 Chloropropyl N Methylnitrous Amine

Chemical Occurrence and Analytical Detection in Environmental Compartments (e.g., Water, Soil, Air)

The presence of nitrosamines in wastewater, for instance, is a concern for water resources. nih.govcapes.gov.br Studies have detected various N-nitrosamines in the primary effluents of sewage treatment plants, with concentrations of compounds like N-nitrosodimethylamine (NDMA) ranging from 5-20 ng/L, and occasionally reaching up to 1 µg/L. nih.gov Other nitrosamines, such as N-nitrosomorpholine (NMOR), have been found at concentrations of 5-30 ng/L. nih.gov The origin of these compounds in municipal wastewater can be attributed to human excretion and industrial or commercial discharges. nih.gov Consequently, N-nitrosamines can be found in surface waters that receive treated wastewater effluent. nih.gov They have also been identified in drinking water, often formed during disinfection processes like chloramination. nih.govoup.com

The detection of N-nitrosamines in environmental samples typically requires sophisticated analytical techniques due to their presence at trace concentrations (ng/L levels). Common analytical methods include gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). lcms.cznih.gov For instance, U.S. EPA Method 607 specifies a GC method for the determination of certain nitrosamines in municipal and industrial discharges. epa.gov More advanced techniques like liquid chromatography-high-resolution, accurate-mass mass spectrometry (LC-HRAM-MS) have been developed for the sensitive and robust quantification of a range of N-nitrosamines in water samples. lcms.czresearchgate.net These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes from the water matrix before instrumental analysis. lcms.cz

Interactive Data Table: Analytical Methods for N-Nitrosamine Detection

Abiotic Transformation Mechanisms in Natural and Engineered Chemical Systems

The environmental fate of N-(3-Chloropropyl)-N-methylnitrous amine is governed by various abiotic degradation processes. While specific studies on this compound are limited, research on analogous N-nitrosamines provides insight into its likely transformation mechanisms.

Photolysis and Photo-oxidation under Simulated Environmental Exposure

Photodegradation is a primary mechanism for the removal of N-nitrosamines from the aquatic environment. who.int Nitrosamines are known to be susceptible to decomposition upon exposure to UV irradiation, which can be an effective strategy for their degradation into more benign products. sci-hub.se The photolytic degradation of nitrosamines is influenced by their light absorption properties. They typically exhibit a strong absorption peak around 230 nm and a weaker one at approximately 340 nm. oak.go.kr The weaker absorption band, which overlaps with the wavelength range of natural sunlight, is responsible for the degradation of nitrosamines in the natural environment. sci-hub.se

Studies on various N-nitrosamines have shown that they can be decomposed within minutes of exposure to UV light. sci-hub.se For example, the photodegradation of N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) has been demonstrated under UV irradiation. oak.go.kr The process involves the breakage of the N-N bond, leading to the formation of various degradation products. sci-hub.se The rate of photolysis can be influenced by environmental conditions such as the presence of substances that interfere with light transmission. who.int

Reductive Dechlorination in Anoxic Chemical Environments

Information specifically on the reductive dechlorination of this compound is not available. However, reductive degradation pathways have been explored for other nitrosamines. For example, the UV/sulfite advanced reduction process has been shown to be effective for the degradation of N-nitrosodimethylamine (NDMA). mdpi.com This process generates reducing radicals that can attack the N-N bond in the NDMA molecule, leading to its decomposition. mdpi.com Given that this compound contains a chlorine atom, reductive dechlorination could be a plausible degradation pathway in anoxic environments where reducing conditions prevail. This process would involve the removal of the chlorine atom from the propyl chain, potentially leading to the formation of less halogenated and more biodegradable daughter products. However, without specific experimental data, this remains a hypothetical pathway.

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence and rate of transformation of this compound in the environment are influenced by several key factors, most notably pH and ionic strength.

Influence of pH and Ionic Strength on Chemical Degradation Rates

The pH of the surrounding medium can have a significant impact on the degradation rates of N-nitrosamines, particularly through photolysis. oak.go.kr Research has shown that a lower pH is often a favorable condition for the photolytic degradation of N-nitrosamines in water. oak.go.krresearchgate.net For example, the photodegradation rate constants of N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) were observed to vary with pH levels ranging from 2 to 10. oak.go.kr Specifically, under slightly acidic and neutral conditions, the formation of nitrite (B80452) (NO2-) as a degradation product was more prevalent than nitrate (B79036) (NO3-), while under strong acidic conditions, nitrate formation was more dominant. oak.go.kr

The quantum yield of nitrosamine (B1359907) decomposition by photolysis, a measure of the efficiency of the process, has also been shown to be pH-dependent. For NDMA, the quantum yield is relatively constant between pH 2 and 8 but decreases significantly at pH values above 8-9. acs.org This suggests that the protonation state of the excited nitrosamine molecule influences its degradation pathway. acs.org

Interactive Data Table: Effect of pH on Photodegradation Rate Constants of Selected N-Nitrosamines

Effects of Temperature and Light Intensity on Abiotic Processes

Conversely, for degradation pathways such as hydrolysis, temperature can play a role, although many N-nitrosamines are found to be relatively resistant to hydrolysis under typical environmental pH and temperature conditions. researchgate.net However, at elevated temperatures (e.g., 50°C), some degradation may be observed over extended periods. researchgate.net In the context of specific treatment technologies, such as ozonation, temperature has been observed to influence the formation of nitrosamines from secondary amines. researchgate.net

Light Intensity: Light intensity is a critical factor in the primary abiotic degradation pathway for N-nitrosamines: photolysis. N-nitrosamines are known to be susceptible to degradation by ultraviolet (UV) radiation. researchgate.netresearchgate.net They typically exhibit strong absorbance in the UV range of 225-250 nm and a weaker absorbance around 330-350 nm. researchgate.netsci-hub.se The latter absorption band is significant as it overlaps with the spectrum of natural sunlight, making photolysis a relevant degradation process in surface waters. sci-hub.seacs.org

The rate of photolytic degradation is directly related to the intensity of the light source. Studies on various N-nitrosamines have shown that their decomposition is rapid under UV irradiation, with half-lives often in the range of minutes. researchgate.netacs.org For example, under simulated midday summer sunlight in Southern California, the half-life of NDMA was found to be 16 minutes, while other nitrosamines had half-lives of 12-15 minutes. acs.org An increase in UV light intensity leads to a proportional increase in the rate of photolysis and the removal of N-nitrosamines like NDMA. mdpi.com The degradation process is initiated by the cleavage of the N-N bond upon absorption of UV light. researchgate.net

The following interactive table summarizes the general effects of temperature and light intensity on the abiotic degradation of N-nitrosamines, which can be considered indicative for this compound in the absence of specific data.

| Environmental Factor | Effect on Abiotic Degradation of N-Nitrosamines | General Observations |

| Temperature | Can influence both formation and degradation rates. | Increased temperature can accelerate the formation of N-nitrosamines from precursors. nih.gov Hydrolysis is generally slow at ambient temperatures but can be enhanced at higher temperatures. researchgate.net |

| Light Intensity | Directly proportional to the rate of photolytic degradation. | Higher light intensity, particularly in the UV spectrum, leads to faster degradation. mdpi.com Photolysis is a major degradation pathway in sunlit surface waters. acs.org |

Role of Inorganic Catalysts and Scavengers in Environmental Transformations

The environmental transformation of N-nitrosamines can be influenced by the presence of various chemical species that can act as catalysts or scavengers.